molecular formula C7H9N3O2 B6158570 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1785611-07-5

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B6158570
CAS No.: 1785611-07-5
M. Wt: 167.17 g/mol
InChI Key: CANSPPZTVXEOJH-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common synthetic route starts with the preparation of a preformed pyrazole or pyridine, which is then subjected to cyclization reactions to form the desired bicyclic structure. For instance, the treatment of diphenylhydrazone and pyridine with iodine can yield the compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds such as:

    1H-pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.

    1H-pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion pattern.

    tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate: A derivative with a tert-butyl ester group.

The uniqueness of this compound lies in its specific ring structure and the functional groups attached, which confer distinct chemical and biological properties.

Properties

CAS No.

1785611-07-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

CANSPPZTVXEOJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2)C(=O)O)NC1

Purity

95

Origin of Product

United States

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